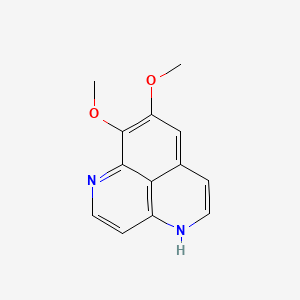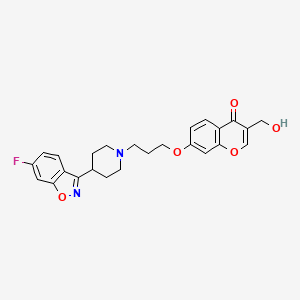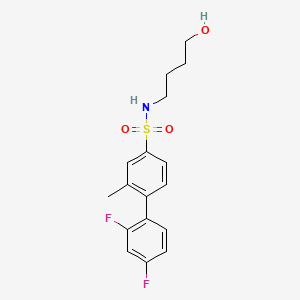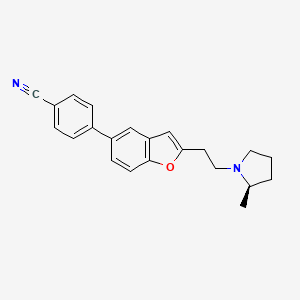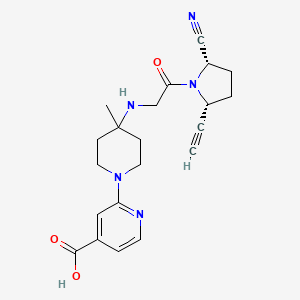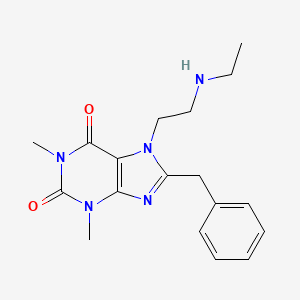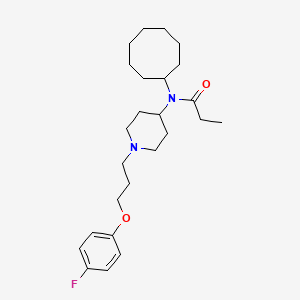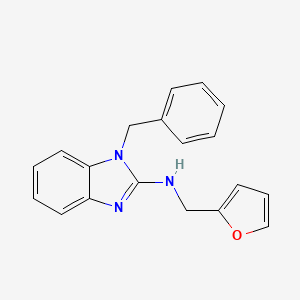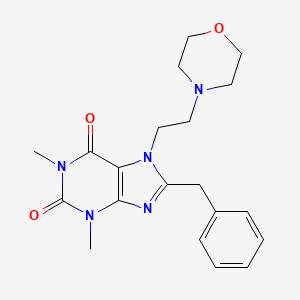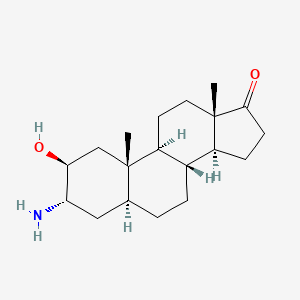
Amafolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amafolone is a biochemical.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Prescription Patterns in Neonatal Care
Research has indicated that antimicrobials, including agents like Amafolone, are crucial in neonatal intensive care units (NICUs). A study by Borade et al. (2014) evaluated antimicrobial prescription patterns in NICUs, emphasizing the critical role of such drugs in managing neonatal health complications. The study highlighted the importance of rational prescription practices to ensure effective treatment outcomes in neonates (Borade et al., 2014).
Advancements in Botanical and Medical Research
Amafolone's role extends to botanical and medical research, as demonstrated in a study of the Amani Hill Station in Tanzania. This station has contributed significantly to advancements in botanical, zoological, and medical knowledge, integrating substances like Amafolone in research efforts (Geissler & Kelly, 2016).
Use in Environmental and Animal Research
The application of Amafolone extends to environmental and animal research. For instance, the amphibian metamorphosis assay (AMA) has been used to detect thyroid-disrupting effects in environmental studies, utilizing substances like Amafolone (Liu Jun-qi et al., 2010). Moreover, the Council on Scientific Affairs report demonstrates the significance of research on animals, including the use of compounds like Amafolone, in developing medical advancements (1989).
Impact on Dairy Cow Performance and Digestibility
In the field of animal science, a meta-analysis by Pech-Cervantes et al. (2022) examined the dietary application of substances like Amafolone in lactating dairy cows. The study focused on performance, nutrient digestibility, and rumen fermentation, demonstrating Amafolone's potential in enhancing dairy production (Pech-Cervantes et al., 2022).
Development of Photocaged Prodrugs
Research by Matinkhoo et al. (2021) delved into the synthesis of "Ama-Flash," a photocaged amatoxin prodrug using compounds like Amafolone for light-activated RNA Pol II inhibition and cell death. This study represents a significant advancement in the field of molecular biology and targeted therapy (Matinkhoo et al., 2021).
Enhancing Public Engagement with Science
Amafolone has also been instrumental in public engagement initiatives. A study on Reddit's "Science" subreddit AMA sessions highlighted the use of scientific communication platforms to engage the public in scientific discourse, potentially including discussions on substances like Amafolone (Hara et al., 2019).
Eigenschaften
CAS-Nummer |
50588-47-1 |
|---|---|
Produktname |
Amafolone |
Molekularformel |
C19H32ClNO2 |
Molekulargewicht |
305.5 g/mol |
IUPAC-Name |
(2S,3S,5S,8R,9S,10S,13S,14S)-3-amino-2-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H31NO2/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-15(20)16(21)10-19(11,14)2/h11-16,21H,3-10,20H2,1-2H3/t11-,12-,13-,14-,15-,16-,18-,19-/m0/s1 |
InChI-Schlüssel |
NDDAQHROMJDMKS-XFYXLWKMSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)[NH3+])O)C.[Cl-] |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(CC(C(C4)N)O)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(CC(C(C4)[NH3+])O)C.[Cl-] |
Aussehen |
Solid powder |
Andere CAS-Nummern |
50588-47-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
51740-76-2 (hydrochloride) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3 alpha-amino-5 alpha-androstan-2 beta-ol-17-one.HCl amafalone amafolone amafolone hydrochloride Org 6001 Org-6001 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,2R,3S,4R)-1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate](/img/structure/B1664750.png)
![(2E,4E,6E)-7-[(2R,3R,5R)-3-Hydroxy-5-[(2S,3S,4E,6E)-3-methoxy-4-methyl-8-[[(2S)-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanoyl]amino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B1664751.png)
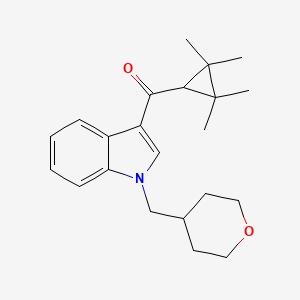
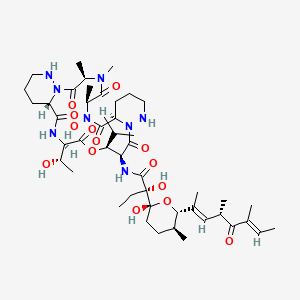
![2-[({2-[(1Z)-3-(Dimethylamino)prop-1-enyl]-4-fluorophenyl}sulfonyl)amino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B1664756.png)
